(3S)-3-Methyl-ethylester Heptanoic Acid
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Overview
Description
(3S)-3-Methyl-ethylester Heptanoic Acid is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, specifically, is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3S)-3-Methyl-ethylester Heptanoic Acid typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where heptanoic acid reacts with ethanol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methyl-ethylester Heptanoic Acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Ester groups can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Major Products Formed
Oxidation: Heptanoic acid and ethanol.
Reduction: Heptanol and ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Methyl-ethylester Heptanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3S)-3-Methyl-ethylester Heptanoic Acid involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
(3S)-3-Methyl-ethylester Heptanoic Acid is unique due to its specific stereochemistry and its role as a pheromone in certain insect species. This makes it particularly valuable in ecological studies and pest control applications .
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
ethyl (3S)-3-methylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
OTNDYEHGLRZQIN-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@H](C)CC(=O)OCC |
Canonical SMILES |
CCCCC(C)CC(=O)OCC |
Origin of Product |
United States |
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